Piperazine, 1-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-4-benzoyl-
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Overview
Description
Piperazine, 1-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-4-benzoyl- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a triazine ring, and a benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-4-benzoyl- typically involves multiple steps. One common method includes the reaction of piperazine with a triazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-4-benzoyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Piperazine, 1-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-4-benzoyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-4-benzoyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures.
Triazine derivatives: Compounds containing triazine rings.
Benzoyl derivatives: Compounds with benzoyl groups.
Uniqueness
Piperazine, 1-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-4-benzoyl- is unique due to its combination of piperazine, triazine, and benzoyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
21868-51-9 |
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Molecular Formula |
C20H27N7O |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H27N7O/c21-19-22-17(23-20(24-19)27-9-5-2-6-10-27)15-25-11-13-26(14-12-25)18(28)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,21,22,23,24) |
InChI Key |
ARFRNWFGVMVSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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